7-Methoxy-6-methyl-indan-4-carbaldehyde

Thyroid hormone receptor agonist Synthetic intermediate Regiochemistry

7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS 1092553-16-6) is a functionalized indane derivative bearing a methoxy group at position 7, a methyl group at position 6, and a carbaldehyde at position 4 on the bicyclic indan scaffold. This specific substitution pattern renders the compound a critical late-stage intermediate in the patented synthesis of Omzotirome (TRC150094), a liver-selective thyroid hormone receptor β (TRβ) agonist that reached Phase III clinical development for cardiometabolic indications.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1092553-16-6
Cat. No. B3364024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-methyl-indan-4-carbaldehyde
CAS1092553-16-6
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2CCCC2=C1OC)C=O
InChIInChI=1S/C12H14O2/c1-8-6-9(7-13)10-4-3-5-11(10)12(8)14-2/h6-7H,3-5H2,1-2H3
InChIKeyURHKYMXTWTUNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-6-methyl-indan-4-carbaldehyde Procurement: Core Identity and Structural Context


7-Methoxy-6-methyl-indan-4-carbaldehyde (CAS 1092553-16-6) is a functionalized indane derivative bearing a methoxy group at position 7, a methyl group at position 6, and a carbaldehyde at position 4 on the bicyclic indan scaffold . This specific substitution pattern renders the compound a critical late-stage intermediate in the patented synthesis of Omzotirome (TRC150094), a liver-selective thyroid hormone receptor β (TRβ) agonist that reached Phase III clinical development for cardiometabolic indications [1]. Its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol, and predicted physicochemical properties include a boiling point of 345.8±42.0 °C and density of 1.115±0.06 g/cm³ .

7-Methoxy-6-methyl-indan-4-carbaldehyde: Why Positional Isomers or Simpler Indan-4-carbaldehydes Cannot Substitute


The value of 7-methoxy-6-methyl-indan-4-carbaldehyde is not in the indan-4-carbaldehyde core alone but in the precise regiochemical placement of the 7-methoxy and 6-methyl substituents. These functional groups are neither interchangeable nor deletable in the context of the Omzotirome synthetic route. The 6-methyl group is retained in the final drug structure (as 6-methyl on the indan ring of Omzotirome), while the 7-methoxy group serves as a masked hydroxyl that undergoes deprotection to yield the 7-hydroxy moiety essential for TRβ binding [1]. Substituting a 7-hydroxy-indan-4-carbaldehyde or a 6-unsubstituted analog would either introduce an unprotected phenol incompatible with downstream alkylation steps or yield a final drug candidate with a different methylation pattern and thus altered pharmacological properties. Consequently, procurement of the exact 7-methoxy-6-methyl regioisomer is a non-negotiable requirement for any team replicating or building upon the patented Torrent Pharmaceuticals synthetic pathway [1].

7-Methoxy-6-methyl-indan-4-carbaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Requirement for Omzotirome: Exact Substitution Pattern vs. Analog Intermediates

The patented synthetic route to Omzotirome (TRC150094) requires an indan-4-carbaldehyde building block bearing a methoxy group specifically at position 7 and a methyl group at position 6. In the patent, this intermediate undergoes Knoevenagel condensation with acetylacetone followed by catalytic hydrogenation (5% Pd-BaSO4, H2, MeOH, 25-30 °C, 344.75 kPa) to yield 3-(7-methoxy-6-methyl-indan-4-ylmethyl)-pentane-2,4-dione, which is then converted into the pyrazole core of Omzotirome [1]. A 7-hydroxy-6-methyl-indan-4-carbaldehyde cannot be used directly at this stage because the free phenol would interfere with the condensation or hydrogenation steps. A 6-unsubstituted analog would yield a final compound lacking the 6-methyl group that is structurally defined in Omzotirome and its pharmacologically characterized analogs [2].

Thyroid hormone receptor agonist Synthetic intermediate Regiochemistry TRβ agonist

Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. Unsubstituted Indan-4-carbaldehyde

7-Methoxy-6-methyl-indan-4-carbaldehyde has a predicted boiling point of 345.8±42.0 °C and predicted density of 1.115±0.06 g/cm³ . In contrast, unsubstituted indan-4-carbaldehyde (CAS 51932-70-8) has a predicted boiling point of approximately 261.6 °C and density of approximately 1.091 g/cm³ (estimated by difference for the absence of methoxy and methyl groups) . The ~84 °C increase in boiling point and higher density of the target compound reflect the additional hydrogen-bonding capacity and polarizability introduced by the methoxy substituent, affecting distillation and chromatographic purification parameters during scale-up. While the comparator data is derived from in silico predictions rather than experimental measurement, the difference is large enough to be operationally meaningful for isolation protocol design.

Physicochemical properties Boiling point Density Purification

GHS Safety Profile: Data Gaps and Procurement Compliance Implications

The GHS safety data sheet for 7-methoxy-6-methyl-indan-4-carbaldehyde, as compiled by Lookchem under the Globally Harmonized System Sixth Revised Edition (2017), reports that classification data, hazard statements, and precautionary statements are 'no data available' across all hazard categories including pictograms, signal words, and specific hazards arising from the chemical . This stands in contrast to simpler indan-4-carbaldehydes or commercial building blocks for which full GHS classifications are routinely available. The absence of hazard classification data for this specific regioisomer means that procurement teams cannot assume the compound falls into the same hazard class as its less substituted analogs. This data gap has direct regulatory implications: shipping documentation, storage protocols, and institutional safety approvals may require additional toxicological assessment or precautionary handling measures as a condition of acquisition.

Safety data sheet GHS classification Regulatory compliance Procurement

7-Methoxy-6-methyl-indan-4-carbaldehyde: Evidence-Backed Application Scenarios for Procurement Decisions


Replication of the Patented Omzotirome (TRC150094) Synthetic Route

The primary and most stringently evidence-supported use case for 7-methoxy-6-methyl-indan-4-carbaldehyde is as a late-stage intermediate in the WO2008149379 / US20100168110A1 synthetic pathway to Omzotirome, a TRβ agonist that entered Phase III clinical trials for diabetes, dyslipidemia, and hypertension [3]. The specific transformation — Knoevenagel condensation with acetylacetone followed by hydrogenation — has been described with explicit reaction conditions (5% Pd-BaSO4, H2, 25-30 °C, 344.75 kPa, methanol solvent) [2]. Any research group undertaking a medicinal chemistry program based on this chemotype or seeking to prepare reference standards of Omzotirome analogs must source this exact regioisomer; substitution with any other indan-4-carbaldehyde derivative will yield a structurally divergent product.

TRβ Agonist Structure-Activity Relationship (SAR) Probe Synthesis

The indane scaffold decorated with 6-methyl and 7-oxygenation is a recognized pharmacophoric element in liver-selective TRβ agonists, as demonstrated by the Kissei Pharmaceutical indane series (e.g., KTA-439) [3]. 7-Methoxy-6-methyl-indan-4-carbaldehyde provides a versatile entry point for SAR exploration around the indan-4-carbaldehyde handle: the aldehyde can be homologated to diverse heterocycles (pyrazoles, isoxazoles, oxadiazoles) while the 7-methoxy group can be selectively deprotected to the phenol or retained as a metabolically stable ether, enabling systematic probing of H-bond donor requirements at position 7. Researchers comparing procurement of this compound versus a 7-benzyloxy or 7-hydroxy analog should note that the 7-methoxy avoids the orthogonal protecting group manipulations that a free phenol would necessitate during aldehyde-based coupling reactions [2].

Isotopically Labeled Internal Standard Preparation for LC-MS/MS Bioanalysis

For drug metabolism and pharmacokinetic studies of Omzotirome or related indane-based TRβ agonists, 7-methoxy-6-methyl-indan-4-carbaldehyde can serve as a key intermediate for the preparation of stable isotope-labeled internal standards. The aldehyde functionality allows introduction of 13C or deuterium labels via reductive amination or condensation chemistries, while the methoxy group provides a site for CD3 incorporation. The predicted boiling point of 345.8±42.0 °C [3] confirms that the compound is sufficiently non-volatile for solid-phase extraction and chromatographic workflows typical of bioanalytical method development.

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